N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidinone core fused with a pyrrolidinecarboxamide moiety.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O3/c23-15-6-8-17(9-7-15)29-20-18(11-25-29)22(32)28(13-24-20)26-21(31)14-10-19(30)27(12-14)16-4-2-1-3-5-16/h1-9,11,13-14H,10,12H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLUZXFMEUPFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a phenylpyrrolidine moiety enhances its potential interactions with biological targets. Its molecular formula is with a molecular weight of 363.3 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Targeting Epidermal Growth Factor Receptor (EGFR) : Similar compounds have demonstrated the ability to inhibit EGFR, which plays a significant role in tumor growth and progression.
- Induction of Apoptosis : Studies indicate that this compound can significantly increase apoptosis in cancer cell lines by activating caspase pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against the NCI 60 human tumor cell line panel. The results indicated that the compound exhibited potent inhibitory effects on various cancer cell lines, particularly breast cancer cells (MDA-MB-468), where it induced significant apoptosis through caspase activation.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of this compound with key targets such as CDKs and EGFR. The studies revealed that the compound binds effectively to these targets, suggesting its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Anticancer Properties
The primary application of this compound lies in its potential as an anticancer agent. Research indicates that it exhibits notable biological activity as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity against these cells .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of CDK activity. Interaction studies have shown that it effectively binds to CDK2, suggesting that it could serve as a lead compound for developing more selective inhibitors. Molecular docking studies indicate favorable interactions within the active site of CDK2, which is critical for its function in cell cycle regulation .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide:
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In Vitro Studies
- A study published in Cancer Research demonstrated that compounds similar to this one effectively inhibited cell proliferation in multiple cancer cell lines, including breast and colon cancer models. The study reported IC50 values significantly lower than those of existing therapies .
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Molecular Docking Studies
- Research conducted using computational modeling techniques indicated that the compound has a high binding affinity for CDK2. The results suggest that modifications to the structure could enhance selectivity and potency against specific cancer types .
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Synthesis and Structure Activity Relationship (SAR)
- Investigations into the synthesis of this compound reveal multi-step organic synthesis techniques involving condensation reactions to form the pyrazolo[3,4-d]pyrimidine scaffold. Subsequent steps introduce various substituents via halogenation and substitution reactions. The SAR studies highlight how structural modifications can influence biological activity and pharmacological profiles .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The pyrazolo[3,4-d]pyrimidinone core in the target compound is shared with Example 53 from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key differences include:
- Substituent Variation : The target compound replaces the chromen-2-yl and benzamide groups in Example 53 with a pyrrolidinecarboxamide and phenyl group.
- Fluorination Pattern : The target compound uses a 4-fluorophenyl group, whereas Example 53 employs 3-fluorophenyl and 5-fluoro substitutions. Fluorine positioning often influences binding affinity and metabolic stability .
Pyrrolidinecarboxamide Derivatives
describes 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2), which shares the pyrrolidinecarboxamide moiety but lacks the pyrazolo[3,4-d]pyrimidinone core. This simplification reduces molecular complexity but may limit multi-target interactions .
Pharmacokinetic and Physicochemical Properties
- Melting Point (MP) : Example 53 in has an MP of 175–178°C, suggesting moderate crystallinity. The target compound’s MP is unreported but may differ due to its carboxamide substituents.
Table 1: Comparative Structural and Physical Properties
Q & A
Q. What are the critical parameters to optimize during the multi-step synthesis of this compound, and how can researchers systematically evaluate these variables?
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing structural integrity and purity?
- ¹H/¹³C NMR : Confirm regiochemistry via chemical shifts (e.g., pyrazolo[3,4-d]pyrimidine protons at δ 8.2–8.5 ppm) .
- High-resolution MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 478.15) and detect impurities .
- HPLC : Assess purity (>98%) using C18 columns and gradient elution (acetonitrile/water) . Validation : Cross-validate NMR assignments with 2D-COSY and HSQC experiments to resolve overlapping signals .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with the fluorophenyl group and hydrophobic interactions with the pyrrolidine ring .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify key residues (e.g., Lys72 in EGFR) . Validation : Compare computational predictions with SPR (surface plasmon resonance) binding affinity data (e.g., Kd = 12 nM) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Comparative assays : Standardize cell lines (e.g., HCT-116 vs. HepG2) and assay conditions (e.g., 48-h incubation) to minimize variability .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) to isolate activity trends . Example : A 2025 study found IC50 = 0.8 µM against breast cancer cells (MCF-7) but no activity in lung cancer (A549), highlighting cell-type specificity .
Q. How can researchers assess metabolic stability and pharmacokinetics for translational studies?
- In vitro stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Reported t1/2 = 45 min in human microsomes .
- In vivo PK : Administer 10 mg/kg (IV/oral) in rodents; measure plasma concentrations. Bioavailability <20% due to first-pass metabolism . Optimization : Introduce methyl groups to the pyrrolidine ring to block CYP3A4-mediated oxidation .
Q. What synthetic routes enable selective functionalization of the pyrazolo[3,4-d]pyrimidine core?
- Electrophilic substitution : Introduce halogens (Br/Cl) at position C3 using NBS or SO2Cl2 under anhydrous conditions .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the C5 position (Pd(PPh3)4, K2CO3, DMF/H2O) . Example : Adding a trifluoromethyl group at C5 increased kinase inhibition 10-fold compared to the parent compound .
Handling and Stability
Q. What storage conditions preserve the compound’s stability during long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
